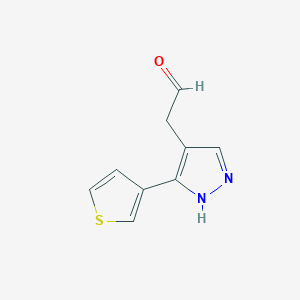
2-(3-(tiofen-3-il)-1H-pirazo-4-il)acetaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.
Physical and Chemical Properties Analysis
The physical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.
Aplicaciones Científicas De Investigación
Semiconductores orgánicos
Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos. La capacidad del anillo de tiofeno para estabilizar la carga a través de la resonancia lo convierte en un excelente candidato para su uso en transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) . La estructura específica de “2-(3-(tiofen-3-il)-1H-pirazo-4-il)acetaldehído” podría explorarse por sus propiedades electrónicas y su posible uso en estas aplicaciones.
Investigación farmacológica
Los compuestos con anillos de tiofeno exhiben una variedad de propiedades farmacológicas, como efectos anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos . La parte de pirazol también es conocida por su actividad biológica, lo que sugiere que este compuesto podría ser un andamio valioso para desarrollar nuevos agentes terapéuticos.
Inhibición de la corrosión
En la química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión . El compuesto en cuestión podría estudiarse por su eficacia para proteger los metales de la corrosión, lo cual es crucial para prolongar la vida útil de los componentes metálicos en diversas industrias.
Ciencia de los materiales
Las moléculas a base de tiofeno son significativas en la ciencia de los materiales, particularmente en el avance de los polímeros conductores . La combinación única de tiofeno y pirazol en “this compound” podría ofrecer nuevas propiedades que podrían aprovecharse para crear materiales innovadores.
Síntesis de heterociclos
La síntesis de derivados del tiofeno a menudo implica reacciones de heterociclización. Este compuesto podría usarse como precursor o intermedio en la síntesis de derivados de tiofeno más complejos, que son valiosos en diversas síntesis químicas .
Química de coordinación
Los derivados del tiofeno pueden actuar como ligandos en la química de coordinación, formando complejos con metales. Estos complejos tienen aplicaciones en catálisis y el desarrollo de nuevos materiales .
Desarrollo de insecticidas
Los derivados del tiofeno se han utilizado en el desarrollo de insecticidas. La estructura del compuesto podría explorarse por su posible uso en la creación de nuevos insecticidas más efectivos .
Agentes anticancerígenos
Los derivados específicos del tiofeno se utilizan en la síntesis de agentes anticancerígenos. Dada la actividad biológica asociada tanto con el tiofeno como con el pirazol, “this compound” podría ser un candidato para el desarrollo de nuevos fármacos anticancerígenos .
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” could be in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
Thiophenes
are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAPWAHDVBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



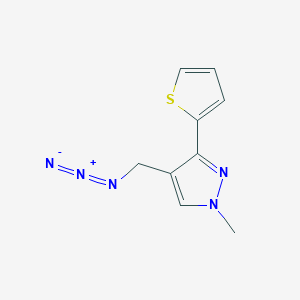
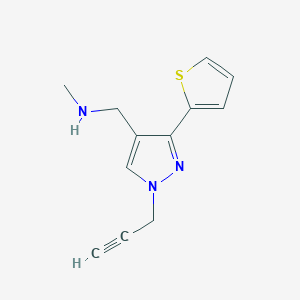
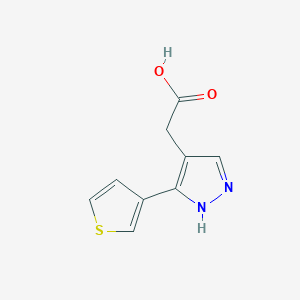
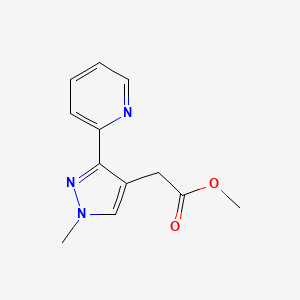



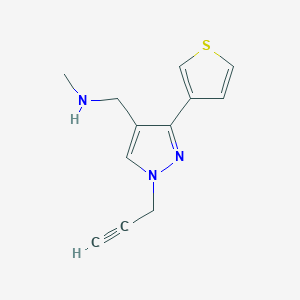


![3-Methoxy-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1483060.png)
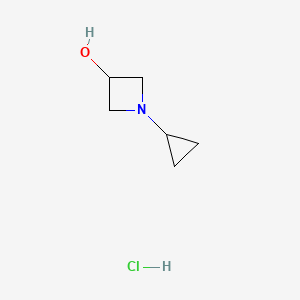
![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)
